3-Ethyl-2-[2-(3-nitro-phenyl)-vinyl]-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities and potential therapeutic applications. The compound features a quinazolinone core with an ethyl group at the 3-position and a vinyl group substituted with a 3-nitrophenyl group at the 2-position. This unique structure contributes to its varied chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and materials science.
3-Ethyl-2-[2-(3-nitro-phenyl)-vinyl]-3H-quinazolin-4-one is classified as:
The synthesis of 3-Ethyl-2-[2-(3-nitro-phenyl)-vinyl]-3H-quinazolin-4-one typically involves the following steps:
The reaction mechanism typically involves nucleophilic attack by the nitrogen atom of the quinazolinone on the carbonyl carbon of the aldehyde, followed by dehydration to form the double bond characteristic of the vinyl group.
Key molecular data include:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used for structural elucidation, confirming functional groups and molecular connectivity .
3-Ethyl-2-[2-(3-nitro-phenyl)-vinyl]-3H-quinazolin-4-one can participate in various chemical reactions:
These reactions are typically facilitated by specific reagents and conditions that promote either electron transfer or nucleophilic attack, depending on the desired transformation.
The mechanism of action for 3-Ethyl-2-[2-(3-nitro-phenyl)-vinyl]-3H-quinazolin-4-one primarily involves its interaction with specific molecular targets:
The specific pathways involved depend on the biological context and target interactions of the compound .
Key physical properties include:
Relevant chemical properties include:
Characterization techniques such as NMR and IR spectroscopy provide insights into functional groups and confirm structural integrity .
3-Ethyl-2-[2-(3-nitro-phenyl)-vinyl]-3H-quinazolin-4-one has several scientific applications:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its potential contributions across various scientific domains.
Quinazolinone derivatives trace their origins to 1869, when Griess synthesized the first quinazoline derivative via condensation reactions [1] [4]. Early 20th-century work by Gabriel and Colman systematically explored the physicochemical properties of these heterocycles, revealing their structural versatility [4] [8]. The mid-20th century marked a therapeutic watershed with the development of clinically impactful quinazolinone-based drugs: the antihypertensive agent prazosin (1974) and the antimetabolite raltitrexed (1990s) for cancer chemotherapy [2] [8]. Over 150 naturally occurring quinazolinone alkaloids have since been identified, underscoring their biological prevalence [2] [5]. Contemporary drug discovery leverages these scaffolds due to their synthetic tractability and balanced lipophilicity, enabling blood-brain barrier penetration for CNS targets [2] [10].
The 3H-quinazolin-4-one core exemplifies a "privileged structure" in medicinal chemistry due to its multifaceted noncovalent interactions with biological targets. Key features include:
Table 1: Impact of Quinazolinone Core Substitutions on Pharmacological Properties
| Substitution Position | Common Modifications | Biological Consequence |
|---|---|---|
| N-3 | Alkyl (e.g., ethyl) | ↑ Lipophilicity and metabolic stability |
| C-2 | Vinylaryl, heterocycles | ↑ DNA intercalation/enzyme inhibition capacity |
| C-6/C-8 | Halogens (Cl, F), NO₂ | ↑ Electron affinity and antimicrobial potency |
The 3-nitrophenyl-vinyl group in the target compound amplifies pharmacological potential through distinct mechanisms:
Structural Analysis of 3-Ethyl-2-[2-(3-nitro-phenyl)-vinyl]-3H-quinazolin-4-one
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6